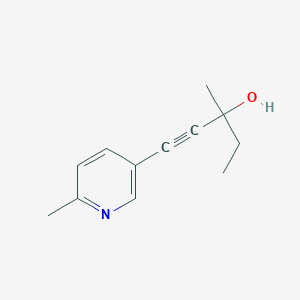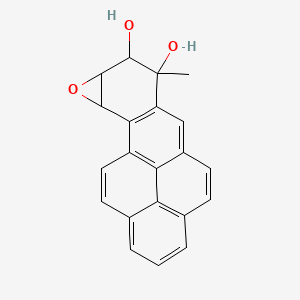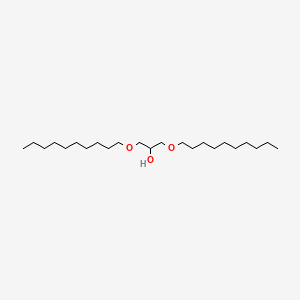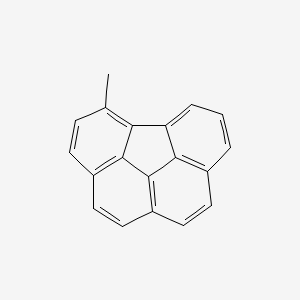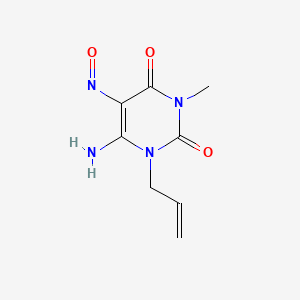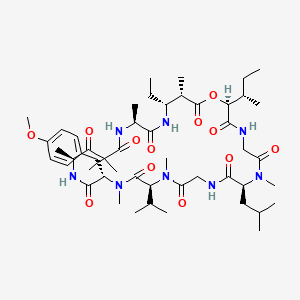
Dolastatin 11
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dolastatin 11 is a marine-derived depsipeptide originally isolated from the sea hare Dolabella auricularia. This compound is part of the dolastatin family, known for their potent antineoplastic properties. This compound has shown significant promise in cancer research due to its ability to disrupt cellular processes, making it a valuable candidate for therapeutic development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of dolastatin 11 involves multiple steps, starting with the preparation of its unique amino acid components. The process typically includes the formation of amide bonds between these amino acids. One efficient method involves the use of a universal dolastatin core, which is then reacted with specific amines and carboxylic acids to form the final compound .
Industrial Production Methods
Industrial production of this compound is challenging due to its complex structure. advancements in synthetic chemistry have enabled more efficient production methods. These methods often involve the use of high-purity intermediates and optimized reaction conditions to ensure the yield and purity of the final product .
化学反応の分析
Types of Reactions
Dolastatin 11 undergoes various chemical reactions, including:
Oxidation: This reaction can modify specific functional groups within the molecule.
Reduction: Used to alter the oxidation state of certain components.
Substitution: Involves replacing one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific modifications being made. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction might yield more saturated compounds .
科学的研究の応用
Dolastatin 11 has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying complex natural product synthesis.
Biology: Investigated for its effects on cellular processes, particularly in cancer cells.
Medicine: Explored as a potential therapeutic agent for various cancers due to its ability to disrupt cell division.
Industry: Utilized in the development of novel drug delivery systems and as a lead compound for designing new anticancer agents .
作用機序
Dolastatin 11 exerts its effects by disrupting the actin filament network within cells. This disruption leads to cell cycle arrest at the cytokinesis stage, preventing the proper division of cells. The compound causes a rapid rearrangement of F-actin into aggregates, resulting in dramatic cytoplasmic retraction and ultimately cell death .
類似化合物との比較
Dolastatin 11 is part of a family of compounds that includes dolastatin 10, dolastatin 15, and others. Compared to these, this compound has unique structural features that contribute to its specific biological activities. For instance, while dolastatin 10 is known for its potent antiproliferative effects, this compound’s ability to disrupt the actin network sets it apart .
Similar Compounds
Dolastatin 10: Known for its strong antiproliferative activity.
Dolastatin 15: Exhibits similar antineoplastic properties but with different molecular targets.
Aplidine: Another marine-derived compound with potent anticancer effects.
This compound’s unique mechanism of action and its potential for therapeutic development make it a valuable compound in the field of cancer research.
特性
CAS番号 |
111517-68-1 |
|---|---|
分子式 |
C50H80N8O12 |
分子量 |
985.2 g/mol |
IUPAC名 |
(2S,8S,14S,17S,20S,25S,28R,29S)-2-[(2S)-butan-2-yl]-28-ethyl-17-[(4-methoxyphenyl)methyl]-7,13,16,20,22,22,25,29-octamethyl-8-(2-methylpropyl)-14-propan-2-yl-1-oxa-4,7,10,13,16,19,24,27-octazacyclotriacontane-3,6,9,12,15,18,21,23,26,30-decone |
InChI |
InChI=1S/C50H80N8O12/c1-17-29(7)41-46(65)52-25-38(59)56(13)36(23-27(3)4)44(63)51-26-39(60)58(15)40(28(5)6)47(66)57(14)37(24-33-19-21-34(69-16)22-20-33)45(64)53-31(9)42(61)50(11,12)49(68)54-32(10)43(62)55-35(18-2)30(8)48(67)70-41/h19-22,27-32,35-37,40-41H,17-18,23-26H2,1-16H3,(H,51,63)(H,52,65)(H,53,64)(H,54,68)(H,55,62)/t29-,30-,31-,32-,35+,36-,37-,40-,41-/m0/s1 |
InChIキー |
XOSLDLHSPLPVME-FKLVWXFWSA-N |
異性体SMILES |
CC[C@@H]1[C@@H](C(=O)O[C@H](C(=O)NCC(=O)N([C@H](C(=O)NCC(=O)N([C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)C(C(=O)N[C@H](C(=O)N1)C)(C)C)C)CC2=CC=C(C=C2)OC)C)C(C)C)C)CC(C)C)C)[C@@H](C)CC)C |
正規SMILES |
CCC1C(C(=O)OC(C(=O)NCC(=O)N(C(C(=O)NCC(=O)N(C(C(=O)N(C(C(=O)NC(C(=O)C(C(=O)NC(C(=O)N1)C)(C)C)C)CC2=CC=C(C=C2)OC)C)C(C)C)C)CC(C)C)C)C(C)CC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


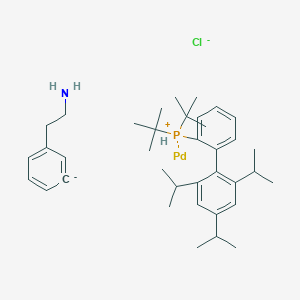
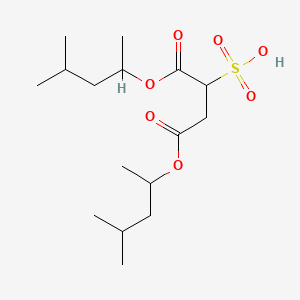
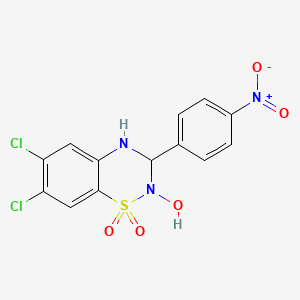
![12-Hydroxyindolo[2,1-b]quinazoline-6(12H)-one](/img/structure/B12810574.png)
![9-acetyl-2-ethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12810595.png)
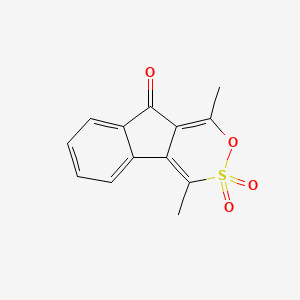
![2-[(6-Aminopurin-9-yl)methoxy]but-3-en-1-ol](/img/structure/B12810619.png)

